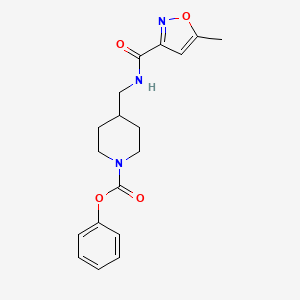

![molecular formula C21H25N5O6 B3014132 ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877617-06-6](/img/structure/B3014132.png)

ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

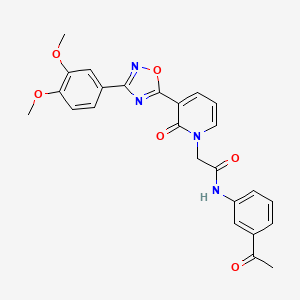

The compound , ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate, is a complex molecule that appears to be related to purine derivatives. Purines are a fundamental class of molecules that play a critical role in the structure of DNA and RNA, as well as in cellular energy transfer and signal transduction. The presence of a 2,4-dimethoxyphenyl group suggests potential modifications that could impact the molecule's biological activity.

Synthesis Analysis

The synthesis of related purine derivatives has been explored in the literature. For instance, the synthesis of 6-substituted 9-(2-ethoxy-1,3-dioxan-5-yl)purines involves the reaction of a chloro-amino-pyrimidine with excess ethyl orthoformate, followed by amination to yield the final product . This method could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions to incorporate the 2,4-dimethoxyphenyl group and the appropriate side chains.

Molecular Structure Analysis

The molecular structure of purine derivatives can be complex, with the possibility of different isomers. For example, the study of 6-substituted purines revealed the presence of configurational isomers, with different orientations of the purine ring and substituents as confirmed by NMR and IR spectroscopy, and X-ray diffraction . These techniques could be employed to determine the molecular structure of the compound , ensuring the correct isomer has been synthesized.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions. An unexpected Pummerer rearrangement was observed in the synthesis of a related compound, ethyl (2'-hydroxy-4',5'-methylenedioxyphenyl)acetate, which suggests that under certain conditions, the compound might also undergo unexpected rearrangements or reactions . Understanding these potential reactions is crucial for the development of synthesis strategies and for predicting the behavior of the compound under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its purine core and the dimethoxyphenyl substituents. The related compound, ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was synthesized as a side product in a Biginelli reaction and its structure was confirmed by FTIR, HRESIMS, and NMR . These techniques could be used to characterize the physical and chemical properties of the compound , such as solubility, melting point, and reactivity.

科学的研究の応用

Synthesis of Bridged 3-Benzazepine Derivatives

- Gentles, R., et al. (1991) explored the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues. This research contributes to understanding the chemical pathways and structural possibilities of compounds like ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate in medicinal chemistry (Gentles, R., et al., 1991).

Studies on Xanthine Derivatives

- Carvalho, J. J., et al. (2007) worked on the synthesis and crystallization of xanthine derivatives, contributing to the understanding of molecular structures and interactions in crystallography (Carvalho, J. J., et al., 2007).

Research on Carcinostatics and Inhibitors

- Wanner, M., et al. (1978) investigated potential carcinostatics and inhibitors of the adenylosuccinate synthetase and adenylosuccinate lyase system. Their research provides insights into the potential therapeutic applications of similar compounds (Wanner, M., et al., 1978).

Study of Heterostilbene Derivatives

- Suwito, H., et al. (2017) synthesized a new compound related to the “heterostilbene” derivative, contributing to the field of organic chemistry and molecular synthesis (Suwito, H., et al., 2017).

特性

IUPAC Name |

ethyl 2-[9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O6/c1-5-32-16(27)12-26-19(28)17-18(23(2)21(26)29)22-20-24(9-6-10-25(17)20)14-8-7-13(30-3)11-15(14)31-4/h7-8,11H,5-6,9-10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWFSJUCVHEJNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B3014053.png)

![2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine](/img/structure/B3014054.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3014057.png)

![4-methyl-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3014058.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)

![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)

![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3014070.png)